Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-
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Overview
Description
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, an azo group, and a phenyl group attached to the benzenamine core. It is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- typically involves multiple steps. One common method includes the bromination of benzenamine to introduce bromine atoms at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the bromine atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the bromine atoms and phenyl group can engage in various binding interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,4-dibromo-: Lacks the azo and phenyl groups, making it less reactive in certain chemical reactions.
Benzenamine, 2,4,6-tris(1,1-dimethylethyl)-: Contains additional tert-butyl groups, altering its steric and electronic properties.
Benzenamine, 4-bromo-2,6-dimethyl-: Has different substitution patterns, affecting its reactivity and applications.
Uniqueness
Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl- is unique due to its combination of bromine atoms, an azo group, and a phenyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
832077-20-0 |
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Molecular Formula |
C16H17Br2N3 |
Molecular Weight |
411.13 g/mol |
IUPAC Name |
2,4-dibromo-6-(tert-butyldiazenyl)-N-phenylaniline |
InChI |
InChI=1S/C16H17Br2N3/c1-16(2,3)21-20-14-10-11(17)9-13(18)15(14)19-12-7-5-4-6-8-12/h4-10,19H,1-3H3 |
InChI Key |
KCLURZRJMDZAFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)NC2=CC=CC=C2 |
Origin of Product |
United States |
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